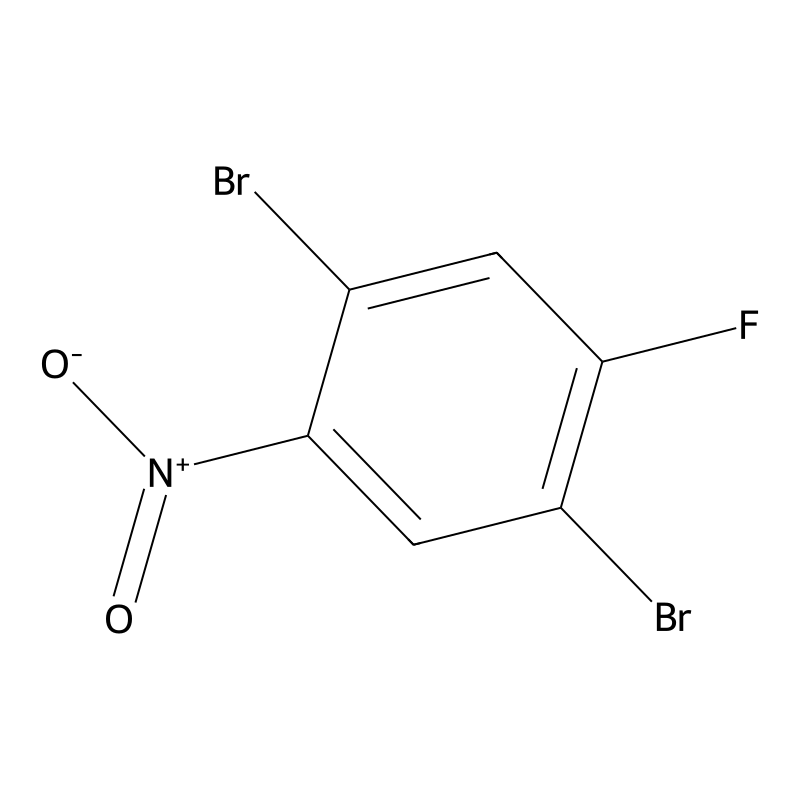1,4-Dibromo-2-fluoro-5-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of N-fused Tricyclic Indoles
Scientific Field: Organic Chemistry
Summary of the Application: 1,4-Dibromo-2-fluoro-5-nitrobenzene is used in the synthesis of N-fused tricyclic indoles.
Methods of Application: The synthesis involves the reaction of 1,4-dibromo-2-fluorobenzene with other reagents under specific conditions.
Results or Outcomes: The result is the formation of N-fused tricyclic indoles.
Synthesis of Dibenzoxazepine Analog
Scientific Field: Medicinal Chemistry
Summary of the Application: 1,4-Dibromo-2-fluoro-5-nitrobenzene is used in the synthesis of a dibenzoxazepine analog.
Results or Outcomes: The result is the formation of a dibenzoxazepine analog, which is a potent sodium channel blocker.
1,4-Dibromo-2-fluoro-5-nitrobenzene is an aromatic organic compound with the chemical formula CHBrFNO and a molecular weight of 298.89 g/mol. This compound features a benzene ring substituted with two bromine atoms at positions 1 and 4, a fluorine atom at position 2, and a nitro group at position 5. The presence of these substituents significantly influences the compound's chemical reactivity and physical properties, particularly its electron-withdrawing characteristics due to the nitro group, which deactivates the benzene ring towards electrophilic aromatic substitution reactions .
There is no scientific literature available describing a specific mechanism of action for 1,4-Dibromo-2-fluoro-5-nitrobenzene.
- Nitro group: Nitroaromatic compounds can be explosive and can decompose exothermically upon heating or shock.
- Halogens (Br): Bromine fumes can be irritating to the respiratory system.
1,4-Dibromo-2-fluoro-5-nitrobenzene can be synthesized through various methods:
- Direct Halogenation: A common method involves brominating 2-fluoro-5-nitrobenzene using bromine or brominating agents under controlled conditions to introduce bromine at the desired positions .
- One-Pot Reactions: It can also be synthesized in a one-step reaction involving appropriate precursors that contain both bromine and fluorine functionalities .
This compound finds applications primarily in organic synthesis and medicinal chemistry:
- Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of N-fused tricyclic indoles and other complex organic molecules.
- Pharmaceutical Development: Its derivatives may serve as potential therapeutic agents due to their biological activities, particularly in developing sodium channel blockers.
Several compounds share structural similarities with 1,4-Dibromo-2-fluoro-5-nitrobenzene. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7 | 0.97 | Different substitution pattern affecting reactivity |
| 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | 0.88 | Contains only one bromine atom |
| 5-Bromo-4-fluoro-2-nitroaniline | 1052686-50-6 | 0.88 | Aniline derivative with potential amine reactivity |
| 1,3-Dibromo-2-fluoro-5-nitrobenzene | 361436-26-2 | 0.90 | Different bromination pattern |
| 5-Bromo-2,4-difluoronitrobenzene | 34524-4 | 0.88 | Contains two fluorine atoms |
The unique combination of two bromines and one fluorine atom alongside a nitro group distinguishes 1,4-Dibromo-2-fluoro-5-nitrobenzene from its analogs, influencing its reactivity and potential applications in synthesis and medicinal chemistry .
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms


Irritant;Environmental Hazard








